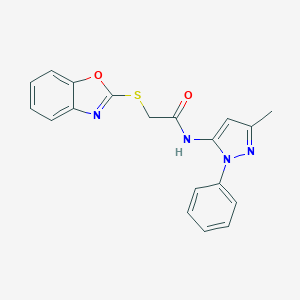![molecular formula C20H18N4O2 B292881 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines. This compound has also been found to have an affinity for certain receptors in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine has been found to have various biochemical and physiological effects in scientific studies. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine has been studied for its potential use in treating neurological disorders by modulating certain receptors in the brain.
实验室实验的优点和局限性
The advantages of using 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit specific signaling pathways, and its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, such as its complex synthesis method and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to explore the synthesis of analogs of this compound to improve its pharmacological properties. Additionally, future studies should focus on understanding the mechanism of action of 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine to fully realize its therapeutic potential.
合成方法
The synthesis of 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine is a multi-step process that involves the condensation of various chemical reagents. The most commonly used method for the synthesis of this compound is the reaction of 4-amino-6-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-7-carbonitrile with 4-morpholin-4-ylphenylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with furo[3,2-d]pyrimidine-2,4(1H,3H)-dione to yield the final product.
科学研究应用
9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
13-methyl-6-morpholin-4-yl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-15(14-5-3-2-4-6-14)23-20-16(13)17-18(26-20)19(22-12-21-17)24-7-9-25-10-8-24/h2-6,11-12H,7-10H2,1H3 |
InChI 键 |
XHLVPKJPNKNMET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCOCC4)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCOCC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292799.png)

![6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292805.png)
![13-Methyl-5-phenacyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292808.png)
![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292811.png)
![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![2-(4-Fluoro-benzylsulfanyl)-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B292816.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![Ethyl 2-{[(2,4-dichloroanilino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B292823.png)